molecular formula C26H22ClN5O4S B2399016 N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 902593-90-2

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2399016
CAS RN: 902593-90-2
M. Wt: 536
InChI Key: WOWCYHNQFQEBKK-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide” is a chemical compound with the molecular formula C26H22ClN5O4S .

Scientific Research Applications

H1-Antihistaminic Activity

Compounds derived from the [1,2,4]triazolo[4,3-a]quinazolin-5-ones class have been extensively studied for their H1-antihistaminic activity. These compounds have shown significant potential in protecting animals from histamine-induced bronchospasm, with some demonstrating more potent effects than standard drugs like chlorpheniramine maleate. Notably, these studies have identified compounds with minimal sedative effects, an advantageous property that could lead to the development of better therapeutic options for allergies and related conditions. For instance, compounds synthesized by Alagarsamy et al. (2009) and related studies illustrate the pharmacological interest in triazoloquinazolin-5-ones as new H1-antihistaminic agents with promising efficacy and reduced sedation (Alagarsamy et al., 2009; Alagarsamy et al., 2006).

Tubulin Polymerization Inhibition and Anticancer Activity

Another area of interest is the investigation into the anticancer properties of triazoloquinazoline derivatives. Research by Driowya et al. (2016) on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as tubulin polymerization inhibitors highlights the potential of these compounds in cancer therapy. Specifically, certain derivatives have shown potent anticancer activity across various cancer cell lines, indicating their role as promising candidates for novel cancer treatments (Driowya et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(11-18(20)27)28-23(33)14-37-26-29-19-13-22(36-3)21(35-2)12-17(19)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCYHNQFQEBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

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